molecular formula C23H29N5O2S B11233059 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-ethylbenzenesulfonamide

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-4-ethylbenzenesulfonamide

Cat. No.: B11233059
M. Wt: 439.6 g/mol
InChI Key: BCWKHDWMOPLYLB-UHFFFAOYSA-N
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Description

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, diethylamino groups, and a sulfonamide moiety

Preparation Methods

The synthesis of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the diethylamino group: This step often involves nucleophilic substitution reactions where diethylamine is introduced to the pyrimidine ring.

    Attachment of the sulfonamide group: This is typically done through sulfonation reactions using sulfonyl chlorides and appropriate amines.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Due to its unique structure, it is investigated for use in the development of advanced materials, such as polymers and coatings with specific properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and pyrimidine groups play a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.

Comparison with Similar Compounds

N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-ETHYLBENZENE-1-SULFONAMIDE can be compared with similar compounds, such as:

    N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}PHENYL)-4-METHOXYBENZENE-1-SULFONAMIDE: This compound has a methoxy group instead of an ethyl group, which can affect its reactivity and binding properties.

  • **N-(4-{[4-(DIETHYLAMINO)-6-METHYLPYRIMIDIN-2-YL]AMINO}

Properties

Molecular Formula

C23H29N5O2S

Molecular Weight

439.6 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-4-ethylbenzenesulfonamide

InChI

InChI=1S/C23H29N5O2S/c1-5-18-8-14-21(15-9-18)31(29,30)27-20-12-10-19(11-13-20)25-23-24-17(4)16-22(26-23)28(6-2)7-3/h8-16,27H,5-7H2,1-4H3,(H,24,25,26)

InChI Key

BCWKHDWMOPLYLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(CC)CC)C

Origin of Product

United States

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